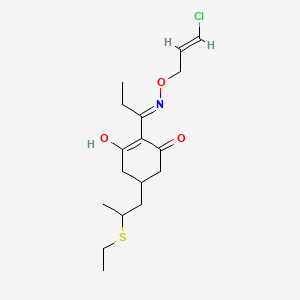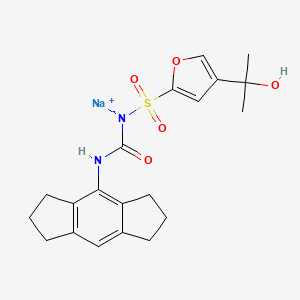
MCC950 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCC950 sodium, also known as CRID3, is a potent and selective NOD-like receptor (NLR) family pyrin domain-containing protein 3 (NLRP3) inhibitor . It blocks canonical and non-canonical NLRP3 activation at nanomolar concentrations . MCC950 specifically inhibits NLRP3 but not AIM2, NLRC4, or NLRP1 activation .
Synthesis Analysis
MCC950 sodium salt was filtered directly from the reaction mixture, and the beige solid was triturated using ethyl acetate. The product was dissolved in water, treated with activated charcoal, and filtered through Celite. The aqueous solution was freeze-dried to give the desired product as the sodium salt .Molecular Structure Analysis
The key molecular features of MCC950 involved in this interaction are highlighted in Figure 4 .Chemical Reactions Analysis
MCC950 sodium salt is a potent, selective inhibitor of NOD-like receptor family protein 3 (NLRP3) with IC50 value of 7.5 nM in bone marrow derived macrophages (BMDMs) .Physical And Chemical Properties Analysis
MCC950 sodium has a molecular weight of 404.48 and a chemical formula of C20H24N2O5S . It is soluble in DMSO at a concentration of 28 mg/mL .Aplicaciones Científicas De Investigación
Inflammatory Bowel Disease (IBD)
MCC950 has been shown to significantly attenuate colonic inflammation in mouse models of ulcerative colitis . By inhibiting the NLRP3 inflammasome, MCC950 reduces the release of pro-inflammatory cytokines and improves histopathological scores, suggesting its potential as a therapeutic agent for human IBD.
Neurological Disorders
Research indicates that MCC950 can alleviate neurological impairment in mice models of multiple sclerosis (MS) by inhibiting the NLRP3 inflammasome . It reduces neuronal damage and oligodendrocyte loss, indicating its potential application in neuroprotection and as a therapeutic strategy for MS.
Autoimmune Diseases
MCC950’s ability to selectively inhibit NLRP3 suggests its use as a potential therapeutic for various autoimmune diseases . Its role in modulating the immune response makes it a valuable tool for studying NLRP3-associated syndromes.
Parkinson’s Disease (PD)
The NLRP3 inflammasome is implicated in PD, and MCC950, by inhibiting this inflammasome, could be an important compound in studying the disease’s progression and potential treatments .
Type 2 Diabetes
MCC950’s inhibition of the NLRP3 inflammasome also has implications for type 2 diabetes research, where inflammation plays a significant role in disease progression .
Atherosclerosis
Similarly, in atherosclerosis, MCC950 can be used to study the impact of NLRP3 inflammasome on the disease, potentially leading to novel therapeutic approaches .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQQNXFKPNZRFT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCC950 sodium | |
CAS RN |
256373-96-3 |
Source


|
| Record name | MCC-950 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCC-950 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of MCC950 Sodium in the study on baicalin and gastric cancer cell pyroptosis?
A1: MCC950 Sodium is a potent and selective inhibitor of the NLRP3 inflammasome. [] In the study, researchers used MCC950 Sodium to investigate the involvement of the NLRP3 inflammasome in baicalin-induced pyroptosis in gastric cancer cells. The study found that baicalin could reverse the inhibitory effects of MCC950 Sodium, suggesting that baicalin promotes pyroptosis by activating the NLRP3 inflammasome. [] This highlights the potential of baicalin as a therapeutic agent targeting the NLRP3 inflammasome in gastric cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

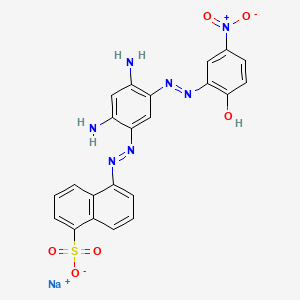
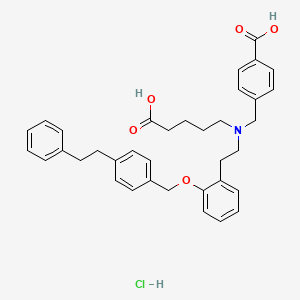
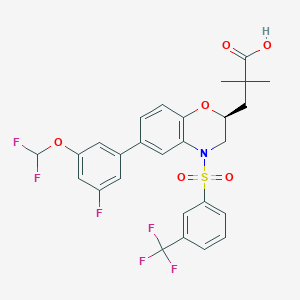
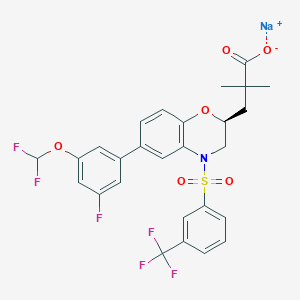

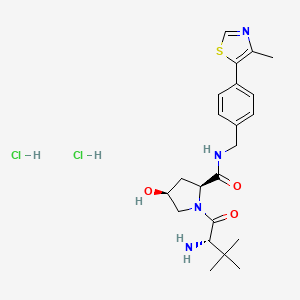
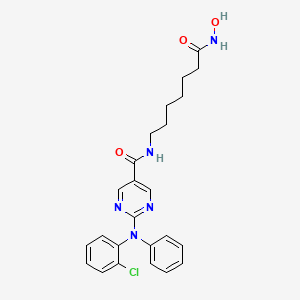
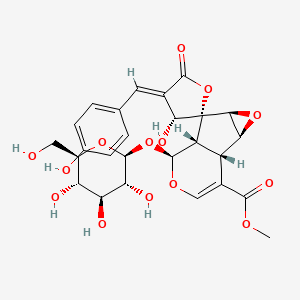
![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

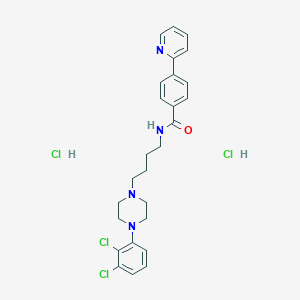
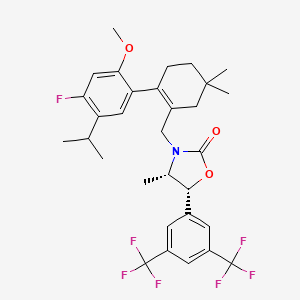
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
